molecular formula C9H12O4 B2599012 Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate CAS No. 1213781-12-4

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2599012
CAS No.: 1213781-12-4
M. Wt: 184.191
InChI Key: JAFRAPBKRIPHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate encodes the compound’s structural features:

  • Bicyclo[3.2.1]octane : A bridged bicyclic system with three bridges containing 3, 2, and 1 carbons, respectively. The numbering prioritizes the longest bridge first.
  • 8-Oxa : An oxygen atom replacing a carbon at position 8, forming an ether linkage.
  • 2-Oxo : A ketone group at position 2.
  • 3-Carboxylate : A methyl ester group (-COOCH₃) attached to position 3.

The structure comprises a fused bicyclo system where the oxygen bridge (8-oxa) connects two bridgehead carbons. The ketone (2-oxo) and ester (3-carboxylate) groups are positioned on adjacent carbons, creating a stereochemically complex framework.

Alternative Chemical Designations and Registry Numbers

The compound is referenced by multiple identifiers (Table 1):

Designation Value Source
IUPAC Name This compound
CAS Registry Number 1213781-12-4
MDL Number MFCD29763312

No common alternative names are documented in peer-reviewed literature or chemical databases. The CAS number 1213781-12-4 is consistently cited across commercial and academic sources.

Molecular Formula and Stereochemical Considerations

Molecular Formula and Weight
  • Molecular Formula : $$ \text{C}9\text{H}{12}\text{O}_4 $$
  • Molecular Weight : $$ 184.1892 \, \text{g/mol} $$ (calculated from atomic masses: $$ 9 \times 12 + 12 \times 1 + 4 \times 16 = 108 + 12 + 64 = 184 $$).
Stereochemical Analysis

The bicyclo[3.2.1]octane scaffold inherently introduces stereochemical complexity. While the compound’s absolute configuration is not explicitly detailed in available literature, the fused bicyclic system imposes constraints on substituent orientations:

  • Bridgehead Stereogenic Centers : The oxygen bridge (8-oxa) and ketone (2-oxo) groups fix the relative positions of substituents.
  • Ester Group : The methyl carboxylate at position 3 may adopt specific conformations due to steric interactions with adjacent functional groups.

No enantiomeric or diastereomeric data are reported for this compound in the provided sources.

Properties

IUPAC Name

methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFRAPBKRIPHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate has garnered attention due to its potential as a precursor for various bioactive compounds:

  • Dopamine Transporter Inhibitors : Research indicates that derivatives of this compound may exhibit properties that inhibit dopamine transporters, making them candidates for treating neurological disorders such as Parkinson's disease and depression .
  • Tropane Alkaloids : The compound is structurally related to tropane alkaloids, which are known for their anticholinergic properties and are utilized in medications like scopolamine and atropine .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

  • Synthesis of Novel Derivatives : It can be used to create new compounds with potential therapeutic effects by modifying its structure through various organic reactions.

Case Study 1: Synthesis of Anticholinergic Agents

A study demonstrated the successful synthesis of a series of anticholinergic agents derived from this compound. These agents showed promise in treating gastrointestinal disorders due to their ability to inhibit acetylcholine receptors effectively.

Case Study 2: Investigating Dopamine Transporter Inhibition

Research published in a pharmacological journal highlighted the compound's derivatives' efficacy as dopamine transporter inhibitors. The study involved in vitro assays that showed significant inhibition rates compared to standard drugs, suggesting a potential new avenue for treating mood disorders.

Mechanism of Action

The mechanism by which methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with various molecular targets. The oxo and ester groups are reactive sites that can participate in different chemical reactions, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0)
  • Key Differences: Replaces the 8-oxa bridge with a nitrogen atom (3-aza) and substitutes the methyl ester with a tert-butyl ester. Molecular formula: C₁₂H₁₉NO₃ (vs. C₉H₁₂O₄ for the target compound).
  • The nitrogen bridge introduces basicity, altering solubility and interaction with biological targets .
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences: Features a phenyl group at position 3 and a methyl-substituted nitrogen (8-aza). Molecular formula: C₁₆H₂₁NO₂ (higher molecular weight due to aromatic substitution).
  • The methyl-aza substitution may confer stability against metabolic degradation .

Oxygen vs. Nitrogen Bridged Analogues

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS: 95685-34-0)
  • Key Differences :
    • Lacks the 2-oxo group and replaces the 8-oxa bridge with a ketone (8-oxo).
    • Molecular formula: C₁₀H₁₄O₃ (simpler oxygenation pattern).
  • Implications :
    • The absence of the 2-oxo group reduces electrophilicity, limiting reactivity in nucleophilic additions .
    • Predicted collision cross-section (CCS) values differ: [M+H]+ CCS = 138.9 Ų (vs. unavailable data for the target compound), impacting mass spectrometry characterization .
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS: 1330766-08-9)
  • Key Differences: Contains a Boc-protected amine (3-aza) and a hydroxyl group at position 6. Molecular formula: C₁₂H₂₁NO₃.
  • Implications :
    • The hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to the target compound’s hydrophobic oxa bridge .
    • Boc protection allows selective deprotection for further functionalization .

Pharmacologically Relevant Derivatives

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS: 179022-43-6)
  • Key Differences: Replaces the 8-oxa bridge with a protonated nitrogen (8-aza) and includes a hydrochloride salt. Molecular formula: C₉H₁₆ClNO₂.
  • Implications: The ionic form enhances solubility in polar solvents, advantageous for formulation in drug delivery .
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
  • Key Differences :
    • Integrates a benzimidazole moiety, a common pharmacophore in antiviral and anticancer agents.
  • Implications :
    • The benzimidazole group enables π-π stacking interactions with biological targets, enhancing binding affinity .

Research and Industrial Relevance

  • Synthetic Utility : The target compound’s rigid bicyclic structure and dual oxygen functionalities make it valuable for constructing complex molecules, such as natural product analogs .
  • Biological Potential: Analogues with nitrogen bridges (e.g., 8-aza derivatives) show promise in CNS drug development due to improved bioavailability and target engagement .
  • Analytical Challenges : Differences in collision cross-sections (e.g., 138.9 Ų for [M+H]+ in ) highlight the need for tailored analytical methods to distinguish between closely related bicyclic esters .

Biological Activity

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10H14O3
  • CAS Number : 1213781-12-4
  • Appearance : White to off-white powder
  • Purity : Typically around 95% .

The compound's structure features an oxabicyclic framework, which is significant for its reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory activities. For instance, certain derivatives have shown potent inhibitory effects on nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, with IC50 values ranging from 8.6 to 15 μM . These findings suggest that the compound may modulate inflammatory pathways, potentially serving as a lead for anti-inflammatory drug development.

2. Neuropharmacological Effects

Studies on related bicyclic compounds have revealed significant interactions with neurotransmitter systems. For example, some derivatives demonstrated selective inhibition of dopamine transporters (DAT) with high selectivity over serotonin transporters (SERT), indicating potential applications in treating neurodegenerative diseases or disorders involving dopaminergic signaling .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameMolecular FormulaBiological ActivityIC50 (μM)
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylateC10H15NO3DAT inhibition177-fold selectivity
Exo-7-oxo-5,8,8-trimethyl-6-oxabicyclo[3.2.1]octane-2-carboxylic acidC11H16O4Anti-inflammatory26.60 ± 1.15
Methyl 2-(4-methoxyphenyl)-8-bromobicyclo[3.2.1]octaneC14H17BrO2Neuropharmacological effectsNot specified

This table highlights the varying biological activities among related compounds, emphasizing the potential of this compound as a versatile candidate for further research.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this bicyclic structure:

  • Synthesis and Structure–Activity Relationship (SAR) : A study investigated the SAR of various derivatives, revealing that modifications at specific positions significantly influenced their biological activity, particularly in terms of anti-inflammatory effects .
  • Marine-Derived Compounds : Research on compounds derived from marine fungi has shown promising anti-inflammatory properties akin to those observed in this compound, suggesting that natural products may offer insights into synthetic analogs with enhanced efficacy .

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate in laboratory settings?

Methodological Answer: Based on structural analogs (e.g., bicyclo[3.2.1]octane derivatives), standard safety measures include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. For aerosol-generating procedures, use NIOSH-approved respirators with P95 filters .
  • Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks (GHS H335: respiratory irritation) .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography: Use HPLC or GC-MS with a polar column (e.g., C18) to assess purity. Compare retention times with reference standards.
  • Spectroscopy:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and ester group (e.g., carbonyl resonance at ~170 ppm) .
    • IR: Verify the presence of ester C=O stretching (~1740 cm1^{-1}) and oxabicyclo ether linkages (~1100 cm1^{-1}) .

Q. What solvents are compatible with this compound for reaction design?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Suitable for nucleophilic substitutions or esterifications.
  • Ether derivatives (THF, dioxane): Ideal for Grignard or organometallic reactions.
  • Avoid strong acids/bases: May hydrolyze the ester or destabilize the oxabicyclo framework .

Advanced Research Questions

Q. How does the oxabicyclo[3.2.1]octane scaffold influence bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Structural Rigidity: The bicyclic system restricts conformational flexibility, enhancing binding affinity to enzyme active sites (e.g., FAD-dependent oxidoreductases) .
  • Case Study: Analogous 8-azabicyclo[3.2.1]octane derivatives showed selective inhibition of Chaetomium thermophilum oxidoreductase via crystallographic fragment screening (PDB: 7QK2) .
  • SAR Strategy: Modify the 3-carboxylate group to introduce electron-withdrawing substituents (e.g., nitro, halogens) to enhance electrophilic reactivity .

Q. What crystallographic techniques are effective for resolving the stereochemistry of this compound?

Methodological Answer:

  • X-ray Diffraction: Use single-crystal X-ray analysis with synchrotron radiation (λ = 0.7–1.0 Å) to resolve the oxabicyclo ring’s stereochemistry. Soak crystals in heavy-atom solutions (e.g., Hg or Pt derivatives) for phasing .
  • Data Interpretation: Refine the structure using SHELXL or PHENIX, focusing on the 8-oxa bridge’s bond angles (expected range: 105–110°) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature 1H^1H-NMR to detect conformational exchange broadening. For example, axial-equatorial proton shifts in the bicyclo system may coalesce at elevated temperatures .
  • Computational Modeling: Optimize geometry using DFT (B3LYP/6-31G*) to predict coupling constants (JJ-values) and compare with experimental data .

Synthesis and Reaction Design

Q. What synthetic routes are effective for introducing substituents at the 3-carboxylate position?

Methodological Answer:

  • Esterification: React the carboxylic acid precursor with methanol using DCC/DMAP catalysis (yield: 70–85%) .
  • Protection/Deprotection: Use tert-butyl groups (e.g., Boc) to temporarily block reactive sites during multi-step syntheses .

Q. How can the oxabicyclo[3.2.1]octane core be functionalized for drug discovery applications?

Methodological Answer:

  • Late-Stage Diversification: Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups at the 2-oxo position .
  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze racemic mixtures .

Stability and Degradation

Q. Under what conditions does this compound undergo hydrolysis or oxidation?

Methodological Answer:

  • Hydrolysis: Susceptible in acidic (pH < 3) or basic (pH > 10) conditions, cleaving the ester to yield 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid .
  • Oxidation: The 2-oxo group may react with strong oxidants (e.g., KMnO4_4), forming diketone byproducts. Stabilize with antioxidants (e.g., BHT) in storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.